molecular formula C20H21FN2O3 B247843 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

Cat. No. B247843
M. Wt: 356.4 g/mol
InChI Key: SCOMFPMFSIJABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone. Some of these include:
1. Further investigation into the mechanism of action of this compound
2. Development of more efficient synthesis methods for this compound
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for cancer and microbial infections
4. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis of 1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone can be achieved using several methods. One of the most commonly used methods involves the reaction between 3-fluorobenzoyl chloride and 1-(4-hydroxy-3-methylphenyl)-2-(m-tolyloxy)ethanone in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product with a yield of around 70%.

Scientific Research Applications

1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has been found to have potential applications in the development of new drugs. This compound has been shown to have activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to have antimicrobial activity against several types of bacteria and fungi.

properties

Product Name

1-[4-(3-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C20H21FN2O3/c1-15-4-2-7-18(12-15)26-14-19(24)22-8-10-23(11-9-22)20(25)16-5-3-6-17(21)13-16/h2-7,12-13H,8-11,14H2,1H3

InChI Key

SCOMFPMFSIJABJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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